molecular formula C17H20FN7 B12206421 [3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine

[3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine

Cat. No.: B12206421
M. Wt: 341.4 g/mol
InChI Key: NDPNWZYLBKSXKJ-UHFFFAOYSA-N
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Description

[3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine is a synthetic organic compound with the molecular formula C17H20FN7 It is characterized by the presence of a fluorophenyl group, a pteridine ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine typically involves multiple steps, starting with the preparation of the pteridine core. The process may include the following steps:

    Formation of the Pteridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pteridine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Propyl Chain: The propyl chain is attached via a coupling reaction, often using reagents such as alkyl halides.

    Dimethylamine Substitution: The final step involves the substitution of the terminal group with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pteridine ring, potentially leading to the formation of dihydropteridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted fluorophenyl derivatives.

Scientific Research Applications

[3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pteridine ring plays a crucial role in its biological activity. The pathways involved include signal transduction and metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)propyl]dimethylamine apart is its unique combination of a pteridine ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H20FN7

Molecular Weight

341.4 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]-4-N-(4-fluorophenyl)pteridine-2,4-diamine

InChI

InChI=1S/C17H20FN7/c1-25(2)11-3-8-21-17-23-15-14(19-9-10-20-15)16(24-17)22-13-6-4-12(18)5-7-13/h4-7,9-10H,3,8,11H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

NDPNWZYLBKSXKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F

Origin of Product

United States

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